molecular formula C20H22BrNO2 B10960654 4-[(4-bromophenoxy)methyl]-N-cyclohexylbenzamide

4-[(4-bromophenoxy)methyl]-N-cyclohexylbenzamide

Cat. No.: B10960654
M. Wt: 388.3 g/mol
InChI Key: BQLAALYESJDVDE-UHFFFAOYSA-N
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Description

4-[(4-bromophenoxy)methyl]-N-cyclohexylbenzamide is an organic compound with the molecular formula C20H22BrNO2 It is a brominated derivative of benzamide, featuring a cyclohexyl group and a bromophenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-bromophenoxy)methyl]-N-cyclohexylbenzamide typically involves the reaction of 4-bromophenol with benzyl chloride to form 4-bromobenzyl chloride. This intermediate is then reacted with N-cyclohexylbenzamide under basic conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(4-bromophenoxy)methyl]-N-cyclohexylbenzamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced forms.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride and sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxides.

Scientific Research Applications

4-[(4-bromophenoxy)methyl]-N-cyclohexylbenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(4-bromophenoxy)methyl]-N-cyclohexylbenzamide involves its interaction with specific molecular targets and pathways. The bromophenoxy moiety can interact with various enzymes and receptors, modulating their activity. The cyclohexyl group may enhance the compound’s binding affinity and selectivity towards its targets. These interactions can lead to various biological effects, including inhibition of enzyme activity and modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-bromophenoxy)methyl]-N-cyclohexylbenzamide is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in various substitution reactions, making the compound versatile for chemical modifications. Additionally, the cyclohexyl group enhances its binding properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H22BrNO2

Molecular Weight

388.3 g/mol

IUPAC Name

4-[(4-bromophenoxy)methyl]-N-cyclohexylbenzamide

InChI

InChI=1S/C20H22BrNO2/c21-17-10-12-19(13-11-17)24-14-15-6-8-16(9-7-15)20(23)22-18-4-2-1-3-5-18/h6-13,18H,1-5,14H2,(H,22,23)

InChI Key

BQLAALYESJDVDE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=C(C=C2)COC3=CC=C(C=C3)Br

Origin of Product

United States

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